ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (molecular formula: C₂₁H₂₂N₄O₄S₂; molecular weight: 458.6 g/mol) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a thioether-linked propanamide group and a cyclopenta[b]thiophene-3-carboxylate ester . The compound’s structure integrates multiple pharmacophoric elements:
- Thioether linkage: Enhances metabolic stability and modulates electronic properties.
- Cyclopenta[b]thiophene: A fused bicyclic system contributing to planar rigidity, which may influence binding to hydrophobic enzyme pockets.
- Ethyl ester: Improves solubility and serves as a prodrug moiety for carboxylic acid activation.
While specific bioactivity data for this compound are unavailable in the provided evidence, its structural motifs align with compounds investigated for anticancer, antimicrobial, and enzyme-modulating roles .
Properties
IUPAC Name |
ethyl 2-[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-4-29-19(27)16-13-6-5-7-14(13)31-18(16)23-17(26)12(3)30-20-22-15-9-8-11(2)10-25(15)21(28)24-20/h8-10,12H,4-7H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFGCAKLTNZWTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC(=O)N4C=C(C=CC4=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H15N3O3S
- Molecular Weight : 293.34 g/mol
- CAS Number : 306979-27-1
The compound features a pyrido[1,2-a][1,3,5]triazin moiety which is known for its biological activity. The presence of sulfur and the cyclopentathiophene structure further contribute to its pharmacological profile.
Pharmacological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted the potential of compounds containing the pyrido[1,2-a][1,3,5]triazin structure in cancer therapy. For instance:
- Mechanism : These compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : A study demonstrated that derivatives of pyrido[1,2-a][1,3,5]triazin showed significant cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .
Anti-inflammatory Effects
The ethyl ester form of the compound has been investigated for anti-inflammatory properties:
- Mechanism : It may act by inhibiting cyclooxygenase (COX) enzymes which play a crucial role in inflammation.
- Research Findings : Compounds with similar structures have been shown to exhibit selective COX-II inhibitory activity with minimal side effects .
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier suggests potential neuroprotective applications:
- Mechanism : It may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
- Case Studies : Preliminary results indicate that related compounds can protect against neurodegenerative processes in vitro .
Data Table of Biological Activities
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C13H15N3O3S and a molecular weight of 293.34 g/mol. The structure features a pyrido-triazine moiety linked to a cyclopentathiophene core, which may contribute to its biological activity. The presence of sulfur in the thioether linkage and the carboxylate functional group suggests potential reactivity that can be exploited in drug design.
Anticancer Activity
Research indicates that compounds with pyrido-triazine structures exhibit significant anticancer properties. These compounds can act as inhibitors of various kinases involved in cancer cell proliferation. The unique structural features of ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate may enhance its ability to target specific cancer pathways.
Antimicrobial Properties
The thioether functionality in this compound has been linked to antimicrobial activity against a range of pathogens. Studies have shown that similar thioether-containing compounds can disrupt bacterial cell membranes or inhibit critical enzymatic functions.
Antioxidant Activity
Compounds derived from pyrido-triazines have also been studied for their antioxidant properties. This compound may exhibit free radical scavenging abilities that could be beneficial in preventing oxidative stress-related diseases.
Case Studies and Research Findings
Several studies highlight the pharmacological potential of related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares ethyl 2-(2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with structurally analogous compounds:
Key Observations :
Structural Complexity : The target compound exhibits moderate molecular weight (458.6 g/mol) compared to larger analogs like the nucleotide precursor (1080 g/mol) and imidazo[1,2-a]pyridine derivatives (~600 g/mol) . This may favor better membrane permeability.
Thioether linkages are shared with the pyrimidinone derivative in , suggesting shared stability or redox-modulating properties .
Bioactivity Trends: Imidazo[1,2-a]pyridine derivatives () demonstrate anticancer activity, possibly due to nitro group-mediated DNA intercalation or kinase inhibition. The target compound’s pyrido-triazinone core may mimic these mechanisms.
Synthetic Feasibility: The target compound’s synthesis likely involves multi-step protocols similar to those for imidazo[1,2-a]pyridines (one-pot reactions ) or pyrimidinones (solid-phase synthesis ).
Limitations :
- No direct bioactivity data for the target compound are available in the provided evidence, necessitating extrapolation from structural analogs.
- Physicochemical properties (e.g., solubility, logP) are unspecified, limiting pharmacokinetic comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
